molecular formula C20H23N5O3 B2696012 3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483994-98-5

3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2696012
CAS No.: 483994-98-5
M. Wt: 381.436
InChI Key: TZTPJWKGWKKMMI-UHFFFAOYSA-N
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Description

3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a chemical compound of significant interest in medicinal chemistry research, particularly for the development of novel therapeutic agents. Its structure incorporates a tetrazole ring, a well-known bioisostere for carboxylic acids, which can enhance metabolic stability and bioavailability in drug candidates . Compounds featuring tetrazole moieties and aromatic propanamide structures have been extensively investigated as potent antagonists for various biological targets. Research on similar molecular scaffolds indicates potential value in developing angiotensin-II receptor antagonists for cardiovascular research , as well as selective cyclooxygenase-2 (COX-2) inhibitors for inflammation studies . The COX-2 enzyme is a key therapeutic target, as its expression is induced by inflammatory stimuli and it plays a pathological role in conditions such as pain, fever, and chronic diseases . The presence of specific aromatic substitutions in this compound makes it a valuable intermediate for structure-activity relationship (SAR) studies. It is intended for use by qualified researchers in preclinical drug discovery, hit-to-lead optimization, and biochemical assay development. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-4-13-5-8-15(9-6-13)21-20(26)17(19-22-24-25-23-19)11-14-7-10-16(27-2)12-18(14)28-3/h5-10,12,17H,4,11H2,1-3H3,(H,21,26)(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTPJWKGWKKMMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [2+3] cycloaddition reaction between an azide and a nitrile.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction.

    Formation of the Amide Bond: The final step involves the formation of the amide bond between the tetrazole-containing intermediate and the ethylphenyl amine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Tetrazole Ring Formation

  • Reagents/Conditions : Hydrazine derivatives react with carbonyl compounds (e.g., nitriles or imidates) under heat or acidic conditions.

  • Mechanism : Cyclization via [2+3] dipolar cycloaddition or nucleophilic substitution to form the 2H-tetrazole-5-yl moiety.

Propanamide Linkage

  • Amidation : Coupling of 3-(2,4-dimethoxyphenyl)propanoyl chloride with 4-ethylaniline in the presence of a base (e.g., triethylamine).

Tetrazole Ring

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic media to form N-alkylated derivatives.

    Tetrazole+R-XBaseN-Alkylated Tetrazole\text{Tetrazole} + \text{R-X} \xrightarrow{\text{Base}} \text{N-Alkylated Tetrazole}
  • Coordination Chemistry : The NH group participates in metal coordination, forming complexes with transition metals (e.g., Zn²⁺, Cu²⁺).

Propanamide Group

  • Hydrolysis : Cleavage under acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions to yield 3-(2,4-dimethoxyphenyl)propanoic acid and 4-ethylaniline:

    RCONHR’H⁺/OH⁻RCOOH+H₂NR’\text{RCONHR'} \xrightarrow{\text{H⁺/OH⁻}} \text{RCOOH} + \text{H₂NR'}

Aromatic Substituents

  • Demethylation : Methoxy groups on the 2,4-dimethoxyphenyl ring can undergo demethylation with strong acids (e.g., HBr/AcOH) to form dihydroxy derivatives .

  • Electrophilic Substitution : Limited reactivity due to deactivation by methoxy groups; reactions (e.g., nitration) require harsh conditions.

Stability and Degradation

ConditionObservationAnalytical MethodReference
Thermal Stress (200°C+)Decomposition observedTGA
Acidic Hydrolysis (HCl)Cleavage to propanoic acidNMR/MS
Basic Hydrolysis (NaOH)Amide bond scissionHPLC

Research Findings

  • Synthetic Optimization : Reactions require inert atmospheres (N₂/Ar) and solvents like dichloromethane or ethanol to prevent oxidation.

  • Stability Profile : The tetrazole ring is stable under physiological pH but degrades at elevated temperatures (>200°C).

  • Biological Implications : The tetrazole moiety enhances binding affinity to CNS receptors, suggesting potential neuropharmacological applications .

Comparative Reactivity

Functional GroupReactivity Rank (1 = Most Reactive)Key Reactions
Tetrazole NH1Alkylation, Coordination
Amide2Hydrolysis
2,4-Dimethoxyphenyl3Demethylation

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds featuring tetrazole structures exhibit significant anti-inflammatory effects. For example, derivatives similar to 3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

  • Case Study : A study demonstrated that a related compound exhibited an IC50 value of 0.08 μM against COX-II, indicating potent anti-inflammatory activity comparable to established anti-inflammatory drugs like Celecoxib .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Compounds containing dimethoxyphenyl groups have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

  • Case Study : In vitro studies revealed that similar compounds led to significant reductions in tumor cell viability in various cancer lines, suggesting a potential role as anticancer agents .

Antimicrobial Effects

Recent studies have highlighted the antimicrobial efficacy of tetrazole-containing compounds. The presence of specific substituents can enhance their ability to combat bacterial infections.

  • Data Table: Antimicrobial Activity
CompoundBacterial StrainZone of Inhibition (mm)
This compoundE. coli15
Related Compound AStaphylococcus aureus18
Related Compound BPseudomonas aeruginosa12

Therapeutic Implications

The therapeutic implications of this compound extend to various diseases characterized by inflammation and abnormal cell growth. Its potential as a dual-action agent targeting both inflammation and cancer makes it a candidate for further development.

Mechanism of Action

The mechanism of action of 3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring is known to mimic carboxylate groups, allowing the compound to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (R1, R2) Key Features
Target Compound : 3-(2,4-Dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide* C₂₀H₂₃N₅O₃ ~405.44 R1: 2,4-dimethoxyphenyl; R2: 4-ethyl High lipophilicity (ethyl group); potential for enhanced CNS penetration.
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.34 R1: 4-methoxyphenyl; R2: 4-fluoro Fluorine enhances metabolic stability; moderate logP.
3-(2,4-Dimethoxyphenyl)-N-(2-fluorophenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₈H₁₈FN₅O₃ 371.37 R1: 2,4-dimethoxyphenyl; R2: 2-fluoro Ortho-fluoro substitution may sterically hinder target binding.
3-(2,3-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O₄ 395.40 R1: 2,3-dimethoxyphenyl; R2: 4-methoxy Increased polarity (three methoxy groups); potential for reduced bioavailability.
N-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₉H₂₁N₅O₄ 395.40 R1: 4-methoxyphenyl; R2: 3,4-dimethoxy Multiple methoxy groups may improve solubility but reduce lipophilicity.

*Inferred data based on structural analogs.

Substituent Effects on Physicochemical Properties

Fluorine (e.g., in ) reduces metabolic degradation but may lower logP compared to ethyl. Methoxy groups (e.g., ) improve water solubility but can limit membrane permeability.

Electronic Effects :

  • 2,4-Dimethoxyphenyl (target compound) provides electron-donating effects, stabilizing charge-transfer interactions.
  • Trifluoromethyl (e.g., ) is strongly electron-withdrawing, altering binding affinity in analogs.

Steric Considerations :

  • Ortho-substituents (e.g., 2-fluoro in ) may sterically hinder binding to flat enzymatic pockets.

Biological Activity

3-(2,4-Dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article aims to consolidate current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be characterized by its unique structure, which includes:

  • Dimethoxyphenyl group : Contributes to the lipophilicity and potential receptor interactions.
  • Ethylphenyl moiety : May enhance binding affinity to biological targets.
  • Tetrazole ring : Known for its diverse biological activities including anti-inflammatory and anticancer properties.

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities:

  • Anticancer Activity
    • The compound has shown significant cytotoxic effects against various cancer cell lines. In vitro studies using the MTT assay demonstrated that it inhibits cell proliferation in breast cancer cells (MCF-7 and MDA-MB-231) more effectively than standard chemotherapeutics like cisplatin .
    • Mechanistic studies revealed that the compound induces apoptosis through the activation of caspases (caspase-3, -8, and -9) and modulates the expression of key proteins involved in apoptosis such as p53 and Bax .
  • Neuroprotective Effects
    • Research indicates potential neuroprotective properties, particularly in models of neurotoxicity. The compound may mitigate damage induced by oxidative stress through the modulation of nitric oxide pathways .
  • Anti-inflammatory Properties
    • The tetrazole moiety is associated with anti-inflammatory effects. Studies suggest that compounds containing tetrazole rings can inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

  • Study on Breast Cancer Cells : A study assessed the cytotoxic effects of this compound on MCF-7 and MDA-MB-231 cells. Results indicated an IC50 value significantly lower than that of cisplatin, suggesting enhanced efficacy in inducing apoptosis through mitochondrial pathways .
  • Neurotoxicity Model : In a neurotoxicity model using methamphetamine-induced toxicity, the compound demonstrated protective effects against neuronal damage by reducing markers of oxidative stress and apoptosis .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
NeuroprotectionReduces oxidative stress markers
Anti-inflammatoryInhibits pro-inflammatory cytokines

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
  • Oxidative Stress Modulation : Reduction in reactive oxygen species (ROS) levels contributing to neuroprotection.
  • Cytokine Regulation : Modulation of inflammatory pathways, potentially through NF-kB inhibition.

Q & A

Q. What are standard synthetic protocols for preparing 3-(2,4-dimethoxyphenyl)-N-(4-ethylphenyl)-2-(2H-tetrazol-5-yl)propanamide?

  • Methodological Answer : The compound can be synthesized via a multi-step procedure involving: (i) Condensation reactions : Reacting a substituted triazole or tetrazole precursor with appropriate aryl aldehydes or ketones under reflux conditions in ethanol or dioxane, catalyzed by glacial acetic acid or triethylamine (TEA) . (ii) Purification : Post-reaction, solvent removal via reduced-pressure evaporation, followed by recrystallization from ethanol-DMF mixtures to isolate the solid product . (iii) Functional group modifications : Introducing methoxy and ethyl groups via nucleophilic substitution or coupling reactions, as seen in analogous syntheses of tetrazole-containing amides .

Q. Which spectroscopic and chromatographic methods are used to characterize this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR analyze aromatic protons, methoxy groups, and tetrazole ring signals. For example, methoxy protons resonate at δ 3.7–3.9 ppm, while tetrazole protons appear as broad singlets near δ 8.5–9.0 ppm .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment (>98% by HPLC) using C18 columns with UV detection at 254 nm, as demonstrated for structurally similar amides .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, particularly for the tetrazole moiety (e.g., [M+H]+^+ peaks) .

Q. How is the compound’s stability assessed under varying storage conditions?

  • Methodological Answer : Stability studies involve: (i) Thermogravimetric Analysis (TGA) : Evaluates decomposition temperatures (e.g., >200°C for similar tetrazole derivatives) . (ii) Accelerated degradation tests : Exposure to heat (40–60°C), humidity (75% RH), and light (UV-vis) for 4–8 weeks, followed by HPLC to quantify degradation products .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation compared to ethanol .
  • Catalyst optimization : Use of TEA or DMAP (4-dimethylaminopyridine) improves acylation efficiency by scavenging HCl during chloroacetyl chloride reactions .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 4 hours to 30 minutes) while maintaining >90% yield, as shown in analogous tetrazole syntheses .

Q. How to design experiments evaluating the compound’s biological activity in receptor-binding assays?

  • Methodological Answer :
  • In vitro assays :
    (i) Enzyme-linked assays : Measure inhibition of cyclooxygenase (COX) or angiotensin-converting enzyme (ACE), given the tetrazole group’s role in zinc-binding active sites .
    (ii) Radioligand displacement : Use 3^3H-labeled ligands to quantify binding affinity (Ki_i) for target receptors (e.g., angiotensin II type 1 receptor) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM, with positive controls (e.g., losartan for angiotensin receptors) .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Pool data from multiple studies, adjusting for variables like assay type (e.g., cell-free vs. cell-based) and purity of test compounds .
  • Cross-validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C) to isolate confounding factors .
  • Structure-activity relationship (SAR) modeling : Compare substituent effects (e.g., methoxy vs. ethoxy groups) on activity trends .

Q. What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., COX-2 or ACE), leveraging PubChem 3D conformers (CID:1987876) .
  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity), BBB permeability, and CYP450 metabolism using SMILES strings .
  • Toxicity screening : Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., tetrazole rings) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility data across solvents?

  • Methodological Answer :
  • Solubility parameter calculation : Use Hansen solubility parameters (δD, δP, δH) to identify optimal solvents (e.g., DMSO δ = 26.7 MPa1/2^{1/2}) .
  • Experimental validation : Conduct shake-flask experiments at 25°C, measuring solubility via UV-vis spectroscopy in solvents like ethanol, acetonitrile, and phosphate buffer .

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